molecular formula C21H21N3O5S B2386775 N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923488-91-9

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide

Katalognummer B2386775
CAS-Nummer: 923488-91-9
Molekulargewicht: 427.48
InChI-Schlüssel: LLUMDPURLDPDNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves several steps of substitution, click reaction, and addition reaction . For instance, the synthesis of “3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide” involved a key reduction step carried out by H2 in a high-pressure reaction kettle .


Molecular Structure Analysis

The molecular structure of these compounds is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include substitution, click reaction, and addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically analyzed using techniques like NMR and IR spectroscopy .

Wissenschaftliche Forschungsanwendungen

HIV-1 Reverse Transcriptase Inhibitors

A study by Devale et al. (2017) discussed the design, synthesis, and evaluation of dihydropyrimidinone-isatin hybrids, including derivatives similar to N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide, as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids demonstrated higher reverse transcriptase inhibitory activity compared to standard treatments, offering a new avenue for HIV therapy research Devale et al., 2017.

Antiepileptic Activity

Research by Asadollahi et al. (2019) on phthalimide derivatives bearing an N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides framework revealed significant antiepileptic activities. These compounds, synthesized through a two-step process involving phthalic anhydride and phenylalanine, showed promise in pentylenetetrazole-induced seizure threshold methods in mice, indicating potential applications in epilepsy treatment Asadollahi et al., 2019.

T-Type Calcium Channel Blockers

A study by Kim et al. (2007) focused on the synthesis and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as potential T-type calcium channel blockers. These compounds showed promising activity in blocking T-type calcium channels, which are implicated in various neurological disorders, demonstrating their potential for therapeutic applications Kim et al., 2007.

Anticancer Drug Development

Research into 1,3-dioxoindan-2-carboxamide-based complexes has explored their use in developing novel organometallic anticancer drugs. Mokesch et al. (2015) highlighted the synthesis and characterization of these complexes, assessing their cytotoxicity in human cancer cell lines and their interaction with biomolecules like DNA and proteins. These studies indicate the potential of such compounds in anticancer therapy Mokesch et al., 2015.

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of (dioxoisoindolin-2-yl)phenylacetic acid derivatives have been explored for their antimicrobial and antioxidant activities. Bedair et al. (2006) identified compounds with promising antimicrobial properties, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold Bedair et al., 2006.

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in their respective Material Safety Data Sheets (MSDS). For instance, “tert-Butyl (1,3-dioxoisoindolin-2-yl) carbonate” has a signal word of “Warning” and hazard statements including H302, H315, H319, and H335 .

Wirkmechanismus

Target of Action

The primary target of this compound is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases . The compound is also known to modulate the activity of Cereblon (CRBN) , a protein that plays a crucial role in various clinical conditions and disorders, such as uncontrolled cellular proliferation and cancer .

Mode of Action

The compound operates through a mechanism known as Targeted Protein Degradation Technology (PROTAC) . PROTAC small molecules recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . It can degrade the target protein, thereby subverting the treatment of small-molecule inhibitors in the past . This has become a hot issue in the field of medicinal chemistry .

Pharmacokinetics

The compound’s mode of action suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties due to its ability to target and degrade specific proteins .

Result of Action

The compound is capable of suppressing IDO1 activities in in vitro experiments . This inhibitory activity can potentially lead to benefits in the treatment of diseases where IDO1 is excessively activated, such as cancer . The compound can also selectively modulate the degradation of GSPT1 protein .

Eigenschaften

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-2-5-16(6-3-13)30(28,29)24-10-8-14(9-11-24)19(25)22-15-4-7-17-18(12-15)21(27)23-20(17)26/h2-7,12,14H,8-11H2,1H3,(H,22,25)(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUMDPURLDPDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.